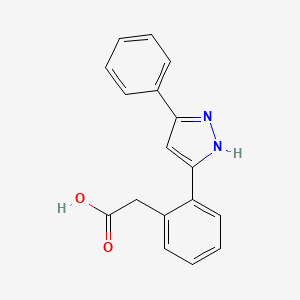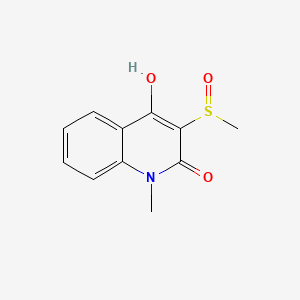
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable quinoline derivative.
Functional Group Introduction: Introduction of the hydroxy, methyl, and methylsulfinyl groups through various organic reactions such as alkylation, sulfoxidation, and hydroxylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:
Catalysts: Use of industrial catalysts to speed up the reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfinyl group to a sulfone.
Reduction: Reduction of the sulfoxide group back to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide.
科学的研究の応用
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone may have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use as a drug candidate for various diseases.
作用機序
The mechanism of action of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone would involve its interaction with specific molecular targets. This could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: The compound might modulate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
4-Hydroxyquinolinone: A simpler analog without the methyl and methylsulfinyl groups.
1-Methyl-2(1H)-quinolinone: Lacks the hydroxy and methylsulfinyl groups.
3-Methylsulfinylquinoline: Lacks the hydroxy and 1-methyl groups.
Uniqueness
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
69484-47-5 |
|---|---|
分子式 |
C11H11NO3S |
分子量 |
237.28 g/mol |
IUPAC名 |
4-hydroxy-1-methyl-3-methylsulfinylquinolin-2-one |
InChI |
InChI=1S/C11H11NO3S/c1-12-8-6-4-3-5-7(8)9(13)10(11(12)14)16(2)15/h3-6,13H,1-2H3 |
InChIキー |
BEXKTLJTMIDYNU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)S(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


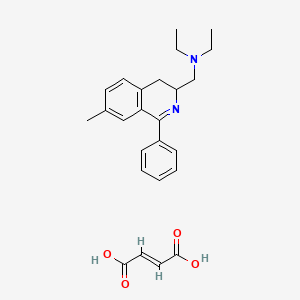

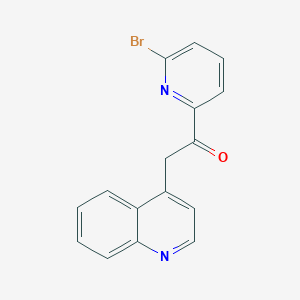
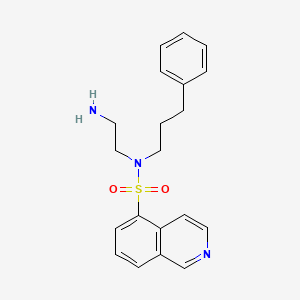
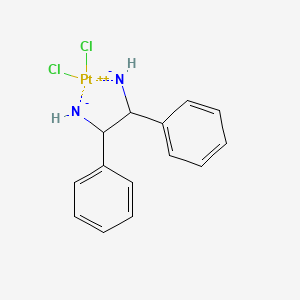
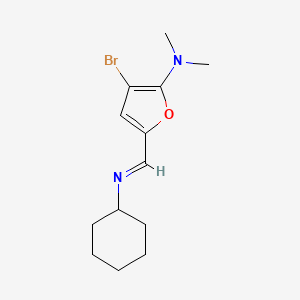
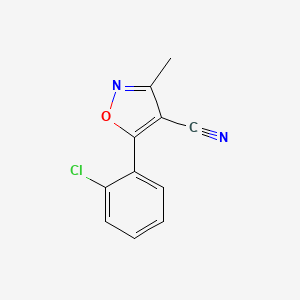
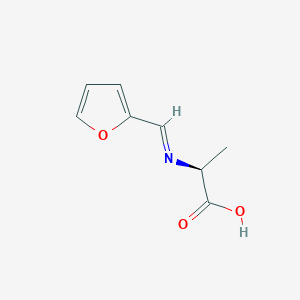

![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)

